molecular formula C14H10F3NO2 B7020407 Furan-2-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone

Furan-2-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone

Cat. No.: B7020407
M. Wt: 281.23 g/mol
InChI Key: LJADPUJWURQWOQ-UHFFFAOYSA-N
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Description

Furan-2-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone is a complex organic compound that features both furan and indole moieties. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Properties

IUPAC Name

furan-2-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)10-3-1-4-11-9(10)6-7-18(11)13(19)12-5-2-8-20-12/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJADPUJWURQWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC(=C21)C(F)(F)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with an indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors can also be explored to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

Furan-2-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Furan-2-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone involves its interaction with specific molecular targets. The furan and indole moieties can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl-[4-(methyl)-2,3-dihydroindol-1-yl]methanone
  • Furan-2-yl-[4-(chloro)-2,3-dihydroindol-1-yl]methanone
  • Furan-2-yl-[4-(bromo)-2,3-dihydroindol-1-yl]methanone

Uniqueness

Furan-2-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to biological targets compared to its non-fluorinated analogs.

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